molecular formula C11H11F2NO4 B1401560 n-[4-(2,2-Difluoroethoxy)benzoyl]glycine CAS No. 921623-05-4

n-[4-(2,2-Difluoroethoxy)benzoyl]glycine

Cat. No.: B1401560
CAS No.: 921623-05-4
M. Wt: 259.21 g/mol
InChI Key: PCBMEABQXILZTF-UHFFFAOYSA-N
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Description

n-[4-(2,2-Difluoroethoxy)benzoyl]glycine: is a chemical compound with the molecular formula C₁₁H₁₁F₂NO₄ and a molecular weight of 259.21 g/mol . It is characterized by the presence of a benzoyl group attached to a glycine moiety, with a difluoroethoxy substituent on the benzene ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(2,2-Difluoroethoxy)benzoyl]glycine typically involves the reaction of 4-(2,2-difluoroethoxy)benzoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: n-[4-(2,2-Difluoroethoxy)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl glycine derivatives.

Scientific Research Applications

n-[4-(2,2-Difluoroethoxy)benzoyl]glycine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-[4-(2,2-Difluoroethoxy)benzoyl]glycine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoyl and glycine moieties may also contribute to the compound’s overall biological effects by interacting with different cellular components.

Comparison with Similar Compounds

  • n-[4-(2,2-Difluoroethoxy)benzoyl]alanine
  • n-[4-(2,2-Difluoroethoxy)benzoyl]serine
  • n-[4-(2,2-Difluoroethoxy)benzoyl]threonine

Comparison: n-[4-(2,2-Difluoroethoxy)benzoyl]glycine is unique due to its specific combination of a difluoroethoxy group and a glycine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the difluoroethoxy group may enhance the compound’s stability and reactivity, while the glycine moiety may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-[[4-(2,2-difluoroethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c12-9(13)6-18-8-3-1-7(2-4-8)11(17)14-5-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBMEABQXILZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80841195
Record name N-[4-(2,2-Difluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80841195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-05-4
Record name N-[4-(2,2-Difluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80841195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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